2-chloro-N-[2-(difluoromethoxy)phenyl]acetamide
Description
2-Chloro-N-[2-(difluoromethoxy)phenyl]acetamide is a chloroacetamide derivative featuring a phenyl ring substituted with a difluoromethoxy (-OCF₂H) group at the ortho position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure combines electron-withdrawing substituents (Cl, -OCF₂H), which influence its reactivity, solubility, and biological interactions .
Properties
IUPAC Name |
2-chloro-N-[2-(difluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF2NO2/c10-5-8(14)13-6-3-1-2-4-7(6)15-9(11)12/h1-4,9H,5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWMMCQGPNBKSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCl)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N-[2-(difluoromethoxy)phenyl]acetamide typically involves the reaction of 2-(difluoromethoxy)aniline with chloroacetyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
2-chloro-N-[2-(difluoromethoxy)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
2-chloro-N-[2-(difluoromethoxy)phenyl]acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(difluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of chloroacetamide derivatives are highly dependent on substituents on the phenyl ring and the acetamide backbone. Below is a comparative analysis of key analogs:
Table 1: Structural Features and Key Properties of Analogous Compounds
Structure-Activity Relationship (SAR) Trends
Electron-Withdrawing Groups :
- Substituents like -CF₃, -OCF₃, and -SO₂CH₃ enhance electrophilicity, facilitating nucleophilic reactions in drug-target interactions .
- The -OCF₂H group in the target compound may offer intermediate electronic effects compared to -CF₃ or -OCF₃.
Position of Substituents :
- Ortho-substituted phenyl rings (e.g., ) improve steric interactions with biological targets, enhancing potency .
Hybrid Structures :
- Incorporation of heterocycles (thiadiazole, benzothiazole) expands binding modes, as seen in and .
Biological Activity
2-Chloro-N-[2-(difluoromethoxy)phenyl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 253.64 g/mol. The compound features a chloro group, a difluoromethoxy substituent, and an acetamide moiety attached to a phenyl ring, which influences its reactivity and biological interactions.
Research suggests that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The chloroacetamide structure allows for potential covalent bonding with nucleophilic sites on enzymes, inhibiting their activity.
- Membrane Interaction : The difluoromethoxy group enhances lipophilicity, facilitating interactions with biological membranes, which may improve bioavailability and cellular uptake.
Antifungal Activity
A significant study evaluated the antifungal properties of related compounds, particularly focusing on 2-chloro-N-phenylacetamide. This research demonstrated:
- Minimum Inhibitory Concentration (MIC) : Ranged from 128 to 256 µg/mL against fluconazole-resistant strains of Candida albicans and Candida parapsilosis.
- Minimum Fungicidal Concentration (MFC) : Found to be between 512-1024 µg/mL.
- Biofilm Formation : Inhibition of up to 92% in biofilm formation and rupture of preformed biofilms by up to 87% was observed .
Cytotoxicity
In vitro studies on similar compounds have indicated cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : Human lung carcinoma (A-549) and breast carcinoma (MCF-7).
- Results : Significant reduction in cell viability was noted, suggesting potential anticancer properties.
Data Table: Biological Activities of this compound
| Activity Type | Assessed Organism/Cell Line | MIC (µg/mL) | MFC (µg/mL) | Observations |
|---|---|---|---|---|
| Antifungal | Candida albicans | 128 - 256 | 512 - 1024 | Inhibition of biofilm formation |
| Antifungal | Candida parapsilosis | 128 - 256 | 512 - 1024 | Significant antifungal activity |
| Cytotoxicity | A-549 (lung carcinoma) | Not specified | Not specified | Reduced cell viability |
| Cytotoxicity | MCF-7 (breast carcinoma) | Not specified | Not specified | Reduced cell viability |
Case Studies
-
Antifungal Resistance Study :
- A study aimed at evaluating the efficacy of various compounds against fluconazole-resistant strains highlighted the potential of chloroacetamides as alternatives in antifungal therapy. The study indicated that while these compounds exhibit strong antifungal properties, their combination with traditional antifungals may lead to antagonism rather than synergy .
-
Cytotoxicity Assessment :
- Research into the cytotoxic effects of related compounds revealed that modifications in the chemical structure significantly influence their activity against cancer cell lines. The presence of difluoromethoxy groups was associated with increased potency against A-549 and MCF-7 cells, suggesting a promising avenue for further drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
